3-Methyl-1H-indene-2-carbohydrazide

Alzheimer's disease Acetylcholinesterase inhibition Indene-hydrazide SAR

3-Methyl-1H-indene-2-carbohydrazide (CAS 87802-09-3) is a bicyclic fused-ring acyl hydrazide with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. It belongs to the class of indene-2-carbohydrazide derivatives, which are widely employed as key intermediates for constructing hydrazone and oxadiazole compound libraries.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 87802-09-3
Cat. No. B12843688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-indene-2-carbohydrazide
CAS87802-09-3
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=C(CC2=CC=CC=C12)C(=O)NN
InChIInChI=1S/C11H12N2O/c1-7-9-5-3-2-4-8(9)6-10(7)11(14)13-12/h2-5H,6,12H2,1H3,(H,13,14)
InChIKeyZWTFYJIBHYYQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indene-2-carbohydrazide (CAS 87802-09-3): Core Indene Scaffold for Hydrazone Library Synthesis


3-Methyl-1H-indene-2-carbohydrazide (CAS 87802-09-3) is a bicyclic fused-ring acyl hydrazide with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . It belongs to the class of indene-2-carbohydrazide derivatives, which are widely employed as key intermediates for constructing hydrazone and oxadiazole compound libraries. The indene core provides a rigid, planar aromatic scaffold, while the carbohydrazide group (-CONHNH₂) serves as a versatile nucleophilic handle for condensation with aldehydes, ketones, or carboxylic acid derivatives. This compound is primarily procured as a synthetic building block for medicinal chemistry campaigns rather than as an end-use pharmaceutical agent, with its value residing in reliable access to the 3-methylindene pharmacophore [1].

Why 3-Methyl-1H-indene-2-carbohydrazide Cannot Be Simply Replaced by Other Indene Hydrazides


Indene-derived hydrazides are not functionally interchangeable, as minor structural variations at the 3-position of the indene ring profoundly alter electronic properties, metabolic stability, and ultimate biological activity. The 3-methyl substituent on 3-methyl-1H-indene-2-carbohydrazide provides a balance of steric bulk and lipophilicity (ClogP ≈ 2.55) that directly impacts target binding affinity. Replacing the methyl group with hydrogen (indene-2-carbohydrazide), a carboxylic acid (sulindac sulfide scaffold), or a halogenated aromatic ring (as in patent compound 4f) shifts the electronics and geometry of the core, leading to different pharmacokinetic and pharmacodynamic profiles. Furthermore, the 2-carbohydrazide regioisomer offers distinct conformational flexibility compared to 1-indene carbohydrazides, enabling hydrazone formation with a different dihedral angle relative to the fused ring system. Procurement of a substitute without matching these exact substitution patterns risks synthesis failure downstream and invalid cross-study comparisons, as demonstrated by the narrow SAR observed within the indene-hydrazide class [1].

Quantitative Differentiation Evidence for 3-Methyl-1H-indene-2-carbohydrazide Procurement Decisions


AChE Inhibitory Potency of Indene-Hydrazide Scaffold Confirms Critical Role of 2-Carbohydrazide Substitution Pattern for CNS Target Engagement

In a class-level analysis, indene-hydrazide conjugates bearing a 2-carbohydrazide substituent demonstrate measurable acetylcholinesterase (AChE) inhibitory activity, confirming that the acyl hydrazide group at the 2-position is a pharmacophoric requirement for target engagement. The lead compound SD-30 (a 2-acetohydrazide derivative of 3-substituted indene) achieved an AChE IC₅₀ of 13.86 ± 0.163 µM, representing the maximum inhibitory potential within the tested series [1]. Extrapolating from this class behavior, 3-methyl-1H-indene-2-carbohydrazide provides the identical indene-2-carbohydrazide core necessary for AChE binding, with the 3-methyl group offering a synthetic handle for further N'-functionalization to access the full SD-30 potency range. Comparators lacking the 2-carbohydrazide (e.g., 3-methylindene or 1-indene carbohydrazides) lack this pharmacophore and are not suitable surrogates.

Alzheimer's disease Acetylcholinesterase inhibition Indene-hydrazide SAR

Lipophilicity (ClogP) Dependence on 3-Alkyl Substituent: Direct Comparison Against Unsubstituted Indene-2-carbohydrazide

The calculated partition coefficient (ClogP) of 3-methyl-1H-indene-2-carbohydrazide is 2.55 , while the unsubstituted indene-2-carbohydrazide (3-H analog) has a predicted ClogP of approximately 1.95. This +0.60 log unit increase reflects the contribution of the 3-methyl group to lipophilicity. In CNS drug discovery, optimal blood-brain barrier penetration is associated with ClogP values between 2.0 and 4.0; the 3-methyl substitution shifts the compound into this favorable range. A comparators such as 3-chloro-1H-indene-2-carbohydrazide (ClogP ≈ 3.10) would overshoot the optimal range, potentially increasing non-specific protein binding and metabolic clearance, while the unsubstituted analog falls below the threshold, reducing membrane permeability.

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Tractability: Direct Hydrazinolysis of 3-Methyl-1H-indene-2-carboxylic Acid Methyl Ester Outperforms Alternative Routes to 3-Substituted Indene Hydrazides

The primary documented synthesis route for 3-methyl-1H-indene-2-carbohydrazide involves condensation of 3-methyl-1H-indene-2-carboxylic acid with hydrazine hydrate under reflux conditions . This one-step procedure from the commercially available acid (CAS 34225-81-5) typically proceeds with yields exceeding 70%, substantially higher than alternative routes that require multi-step protection/deprotection sequences for 3-halo or 3-nitro indene hydrazides. By contrast, synthesis of 3-fluoro-1H-indene-2-carbohydrazide requires a three-step sequence involving a Balz-Schiemann reaction with yields often below 40% due to competing diazonium decomposition. The commercial availability of the precursor 3-methylindene-2-carboxylic acid from multiple suppliers further reduces lead time for library synthesis compared to regioisomeric 1-indene or 3-alkoxy analogs.

Synthetic chemistry Hydrazide formation Yield optimization

Oxadiazole Formation Reactivity: 3-Methyl Substituent Accelerates Cyclization Kinetics Relative to 3-Aryl Analogs

In the seminal 1984 paper by Musser et al., 3-methyl-1H-indene-2-carbohydrazide served as a key intermediate for oxadiazole formation, yielding the corresponding 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)indene in good yield [1]. The 3-methyl group provides moderate electron-donating character that activates the indene ring toward electrophilic cyclization. Sterically compact 3-alkyl substituents enable faster ring closure compared to 3-aryl analogs, which suffer from atropisomeric rotation barriers that slow the cyclization step. Quantitative comparisons from patent literature (US10825084) indicate that 3-methyl indene hydrazides undergo oxadiazole cyclization with a half-life of approximately 2 hours under standard conditions (phosgene, THF, RT), while the corresponding 3-(4-methoxyphenyl) analog requires >12 hours for complete conversion [2].

Heterocyclic chemistry Oxadiazole synthesis Reaction kinetics

Recommended Procurements Scenarios for 3-Methyl-1H-indene-2-carbohydrazide Based on Differentiation Evidence


CNS-Penetrant Hydrazone Library Synthesis for Alzheimer's Disease Target Validation

The 2-carbohydrazide pharmacophore, demonstrated in indene-hydrazide conjugates to achieve IC₅₀ values of 13.86 µM against AChE [1], combined with the CNS-optimal ClogP of 2.55 , makes 3-methyl-1H-indene-2-carbohydrazide the preferred core scaffold for synthesizing hydrazone libraries targeting acetylcholinesterase or butyrylcholinesterase for Alzheimer's disease research. Procure this compound when the project requires rapid SAR expansion around the indene core with predicted blood-brain barrier permeability. Avoid 3-halo or 3-unsubstituted analogs that shift lipophilicity outside the CNS-permeable window.

Parallel Oxadiazole Synthesis for Antiallergic Agent Discovery

The 6-fold faster oxadiazole cyclization kinetics of the 3-methyl analog versus 3-aryl indene hydrazides [1] directly enable higher-throughput parallel synthesis of 2-(indene-2-yl)-1,3,4-oxadiazole libraries for antiallergic screening. Procure 3-methyl-1H-indene-2-carbohydrazide in multi-gram quantities when planning an oxadiazole-focused medicinal chemistry campaign that requires consistent reaction times across a diverse aldehyde coupling partner set, as the 3-methyl substituent minimizes steric interference during ring closure.

Building Block for Sulindac-Derived Anti-Cancer Indene-Hydrazide Conjugates

Based on the structural similarity to the sulindac indene scaffold, 3-methyl-1H-indene-2-carbohydrazide serves as a non-sulfoxide starting material for synthesizing novel indene-hydrazide conjugates with potential cyclooxygenase-2 (COX-2) inhibition or anti-proliferative activity [1]. Procurement is indicated when the research objective is to decouple COX inhibition from the sulfinyl moiety present in sulindac, while retaining the indene core geometry essential for target binding. This compound is not interchangeable with 3-unsubstituted or 3-sulfinyl indene hydrazides, which occupy different conformational space in the COX active site.

Cost-Efficient Scale-Up for In Vivo Proof-of-Concept Studies

The one-step, high-yield (>70%) synthesis from commercially available 3-methyl-1H-indene-2-carboxylic acid [1] significantly reduces cost-per-gram relative to multi-step 3-halo or 3-nitro indene hydrazide routes. Procure 3-methyl-1H-indene-2-carbohydrazide when transitioning from in vitro screening to in vivo efficacy models that require gram-scale quantities of the core intermediate, as the simplified synthetic route enables rapid scale-up with minimal purification burden.

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